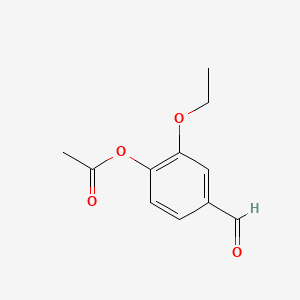

2-Ethoxy-4-formylphenyl acetate

概要

説明

エチルバニリン酢酸は、エチルバニリンから誘導された有機化合物です。 主に食品産業におけるフレーバー剤として使用され、特にチョコレートやその他の菓子の製造に使用されています 。この化合物は、バニリンよりも強いバニラ様の香りを持ち、そのことで知られています。

2. 製法

合成経路と反応条件: エチルバニリン酢酸は、エチルバニリンと無水酢酸のエステル化によって合成できます。反応は一般的に以下の手順が含まれます。

出発物質: エチルバニリンと無水酢酸。

触媒: 硫酸などの強酸が触媒として使用されます。

工業生産方法: 工業的な設定では、エチルバニリン酢酸の製造は同様の原理に従いますが、より大規模に行われます。プロセスには以下が含まれます。

混合: エチルバニリンと無水酢酸を大型反応器に混合します。

触媒: 硫酸または他の強酸を反応を触媒するために添加します。

還流: 混合物を還流下で加熱して、エステル化を完了させます。

準備方法

Synthetic Routes and Reaction Conditions: Ethyl vanillin acetate can be synthesized through the esterification of ethyl vanillin with acetic anhydride. The reaction typically involves the following steps:

Starting Materials: Ethyl vanillin and acetic anhydride.

Catalyst: A strong acid such as sulfuric acid is used as a catalyst.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of ethyl vanillin acetate follows similar principles but on a larger scale. The process involves:

Mixing: Ethyl vanillin and acetic anhydride are mixed in large reactors.

Catalysis: Sulfuric acid or another strong acid is added to catalyze the reaction.

Reflux: The mixture is heated under reflux to drive the esterification to completion.

Purification: The product is purified through distillation and crystallization to obtain high-purity ethyl vanillin acetate.

化学反応の分析

反応の種類: エチルバニリン酢酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化: さまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応によって、エチルバニリンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムが還元剤として頻繁に使用されます。

主な生成物:

酸化生成物: さまざまなカルボン酸とアルデヒド。

還元生成物: エチルバニリン。

置換生成物: 求核剤によって、異なる置換生成物を形成できます.

科学的研究の応用

Applications in Organic Synthesis

-

Intermediate in Organic Reactions

2-Ethoxy-4-formylphenyl acetate serves as a key intermediate in the synthesis of various organic compounds. It can undergo transformations such as nucleophilic substitutions and condensation reactions, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals . -

Synthesis of Thiazolidine Derivatives

The compound has been utilized in synthesizing thiazolidine derivatives, which have shown potential as thromboxane A2 receptor antagonists. These derivatives are evaluated for their effects on platelet aggregation, indicating the compound's relevance in developing anti-thrombotic agents .

-

Antibacterial Properties

Research has indicated that this compound exhibits antibacterial activity against various Gram-positive bacteria. Studies have shown that modifications to its structure can enhance its efficacy against specific bacterial strains, highlighting its potential in developing new antibacterial agents . -

Potential Drug Development

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Its derivatives are being explored for therapeutic applications, particularly in treating infections caused by resistant bacterial strains .

Market Insights

The global market for this compound is projected to grow significantly due to increasing demand in pharmaceuticals and agrochemicals. The compound's applications span various sectors, including personal care and consumer goods, driven by the need for high-quality and environmentally friendly products .

Case Studies

作用機序

エチルバニリン酢酸の作用機序には、さまざまな分子標的との相互作用が含まれます。

芳香環: 芳香環構造により、さまざまな化学反応に関与することができます。

エステル基: エステル基は加水分解を受けることができ、エチルバニリンと酢酸を放出します。

6. 類似の化合物との比較

エチルバニリン酢酸は、他の類似の化合物と比較され、その独自性が強調されています。

バニリン: バニリンは構造が似ていますが、エトキシ基が欠如しており、香りはそれほど強くありません。

エチルバニリン: エチルバニリンはエチルバニリン酢酸の前駆体であり、類似していますが、わずかに複雑でない香りを持ちます。

バニリン酢酸: バニリン酢酸は別のエステル誘導体ですが、エトキシ基の代わりにメトキシ基を持っているため、異なる香りのプロファイルになります.

類似の化合物:

- バニリン

- エチルバニリン

- バニリン酢酸

エチルバニリン酢酸は、その強いバニラの香り、さまざまな用途における汎用性により、科学研究と工業的用途の両方で価値のある化合物となっています。

類似化合物との比較

- Vanillin

- Ethyl Vanillin

- Vanillin Acetate

Ethyl vanillin acetate stands out due to its intense vanilla aroma and its versatility in various applications, making it a valuable compound in both scientific research and industrial applications.

生物活性

2-Ethoxy-4-formylphenyl acetate is a compound of significant interest in various fields, particularly in organic chemistry and medicinal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group, a formyl group, and an acetate moiety. Its unique structure allows it to interact with biological systems in various ways.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Functional Groups | Ethoxy (-OCH₂CH₃), Formyl (-CHO), Acetate (-COO) |

| Molecular Weight | 180.20 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter their function. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a competitive inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Research

- In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production, highlighting its potential role in managing inflammatory responses.

- Enzyme Inhibition Analysis

特性

IUPAC Name |

(2-ethoxy-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFVPCFHPIMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072530 | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72207-94-4 | |

| Record name | 4-Acetoxy-3-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72207-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072207944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72207-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。